4,4'-Diaminotriphenylmethane

Description

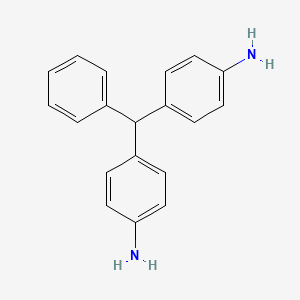

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-aminophenyl)-phenylmethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,19H,20-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECVXFWNYNXCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975705 | |

| Record name | 4,4'-(Phenylmethylene)dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-40-7 | |

| Record name | 4,4′-(Phenylmethylene)bis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Benzylidenedianiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diaminotriphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-(Phenylmethylene)dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-benzylidenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,4'-Diaminotriphenylmethane for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,4'-Diaminotriphenylmethane, a molecule of significant interest in materials science and with emerging potential in medicinal chemistry. We will delve into its chemical identity, synthesis, properties, and applications, with a focus on providing actionable insights for laboratory and development work.

Core Chemical Identity

4,4'-Diaminotriphenylmethane is an aromatic amine belonging to the triarylmethane class of compounds. It is crucial to distinguish it from the structurally similar but distinct compound 4,4'-methylenedianiline (MDA), as they possess different Chemical Abstracts Service (CAS) numbers and molecular structures.

| Identifier | Value |

| Chemical Name | 4,4'-Diaminotriphenylmethane |

| CAS Number | 603-40-7[1][2][3] |

| Molecular Formula | C₁₉H₁₈N₂[1][2][3] |

| Molecular Weight | 274.36 g/mol [1][3] |

| Synonyms | 4,4'-(Phenylmethylene)bis[benzenamine], p,p'-Leucaniline |

The molecular structure of 4,4'-Diaminotriphenylmethane is characterized by a central methane carbon atom bonded to one phenyl group and two 4-aminophenyl groups.

Physicochemical Properties

The following table summarizes key physicochemical properties of 4,4'-Diaminotriphenylmethane.

| Property | Value | Source |

| Appearance | White to light yellow crystalline solid | [4] |

| Melting Point | 139-140 °C | [4][5] |

| Boiling Point | 476.6 °C at 760 mmHg | [4][5] |

| Density | 1.156 g/cm³ | [4][5] |

| Flash Point | 290.7 °C | [4][5] |

Synthesis of 4,4'-Diaminotriphenylmethane

The primary and most well-established method for the synthesis of 4,4'-Diaminotriphenylmethane is the Baeyer condensation reaction. This involves the acid-catalyzed reaction of aniline with benzaldehyde.

Causality Behind Experimental Choices:

The use of an acid catalyst is crucial for this reaction. The acid protonates the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the electron-rich aniline. An excess of aniline is typically used to drive the reaction towards the formation of the disubstituted product and to act as a solvent. The choice of a specific acid catalyst can influence the reaction rate and yield. While strong mineral acids like hydrochloric acid are effective, the use of solid acid catalysts such as zeolites is gaining traction due to their reusability and reduced environmental impact.

Detailed Experimental Protocol: Synthesis via Baeyer Condensation

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials:

-

Aniline (freshly distilled)

-

Benzaldehyde

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Sodium Hydroxide solution (e.g., 10% w/v)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2 molar equivalents of aniline with 1 molar equivalent of benzaldehyde.

-

Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture while stirring. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly neutralize the reaction mixture by adding a sodium hydroxide solution until the pH is basic. This will precipitate the crude product.

-

Filter the precipitate and wash it thoroughly with deionized water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain purified 4,4'-Diaminotriphenylmethane.

-

Dry the purified crystals under vacuum.

Applications of 4,4'-Diaminotriphenylmethane

The applications of 4,4'-Diaminotriphenylmethane stem from its unique chemical structure, which combines the reactivity of aromatic amines with the three-dimensional framework of a triarylmethane.

Polymer Chemistry

A primary application of 4,4'-Diaminotriphenylmethane is in the field of polymer chemistry. Its difunctional nature, with two primary amine groups, makes it an excellent monomer or curing agent.

-

Polyimides: It serves as a diamine monomer in the synthesis of polyimides, which are high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. These materials find use in aerospace, electronics, and other demanding applications.

-

Dyes and Pigments: 4,4'-Diaminotriphenylmethane is a key precursor in the synthesis of various triarylmethane dyes.[4] The extensive conjugation in the resulting dye molecules leads to intense coloration.

-

Corrosion Inhibitors: The lone pairs of electrons on the nitrogen atoms can coordinate with metal surfaces, forming a protective layer that inhibits corrosion.

Potential in Drug Development

The triarylmethane scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. This has led to the investigation of triarylmethane derivatives for various therapeutic applications.

-

Anticancer Agents: Several studies have explored the potential of triarylmethane derivatives as anticancer agents.[6] The proposed mechanisms of action include the inhibition of tubulin polymerization and the induction of apoptosis. While specific studies on 4,4'-Diaminotriphenylmethane are limited, its structural motif suggests it could be a valuable starting point for the design and synthesis of novel anticancer compounds.

-

Antimicrobial and Antifungal Activity: The triarylmethane class of compounds has also shown promise as antimicrobial and antifungal agents.[7][8] The lipophilic nature of the triarylmethane core allows for penetration of microbial cell membranes.

It is important to note that while the broader class of triarylmethanes shows significant biological activity, the specific application of 4,4'-Diaminotriphenylmethane in drug development is an active area of research. Further derivatization and biological evaluation are necessary to fully elucidate its therapeutic potential.

Analytical Methods

The analysis of 4,4'-Diaminotriphenylmethane is crucial for quality control, reaction monitoring, and metabolic studies. The following techniques are commonly employed for the analysis of aromatic amines and are applicable to this compound.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV or electrochemical detection is a sensitive and widely used method for the quantification of aromatic amines.[9][10] Derivatization of the amine groups may be necessary to improve chromatographic performance and detection sensitivity.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of 4,4'-Diaminotriphenylmethane, often after derivatization to increase its volatility.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation and purity assessment of the synthesized compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H and C-N stretching vibrations of the amine groups and the aromatic C-H bonds.

Safety and Handling

Potential Hazards:

-

Aromatic amines are known to be toxic and can be absorbed through the skin.[11]

-

Many aromatic amines are suspected or known carcinogens.[11][12]

-

The compound may cause skin and eye irritation.[11]

-

Inhalation of dust can cause respiratory tract irritation.[11]

Recommended Safety Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the most up-to-date Safety Data Sheet from the supplier before handling this compound.

Conclusion

4,4'-Diaminotriphenylmethane is a versatile chemical with established applications in polymer science and emerging potential in medicinal chemistry. Its synthesis via the Baeyer condensation is a well-understood process, and a variety of analytical techniques can be employed for its characterization. While its toxicological profile requires careful consideration, its unique structural features make it a compound of continuing interest for researchers and developers in various scientific fields. Further exploration of its biological activities is warranted to fully realize its potential in drug discovery and development.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,4'-Methylenedianiline. Retrieved from [Link]

-

OSHA. (n.d.). 4,4'-Methylenedianiline (MDA). Retrieved from [Link]

-

Wikipedia. (n.d.). 4,4'-Methylenedianiline. Retrieved from [Link]

-

ATSDR. (n.d.). Analytical Methods for 4,4'-Methylenedianiline. Retrieved from [Link]

-

Hilaris Publisher. (2017). Synthesis, Characterization and Docking Studies of 4, 4'-Diaminotriphenylmethanes (DATPMs). Retrieved from [Link]

- Abramov, M., et al. (2000). Effect of molecular structure on the performance of triarylmethane dyes as therapeutic agents for photochemical purging of autologous bone marrow grafts from residual tumor cells. Journal of Pharmaceutical Sciences, 89(1), 88-99.

- Hassan, H. H. A. M., et al. (2022).

-

ResearchGate. (2025). Triaryl Methane Derivatives as Antiproliferative Agents. Retrieved from [Link]

- Peterson, J. C., et al. (1991). High-performance liquid chromatographic determination of 4,4'-methylenedianiline in human urine.

-

ResearchGate. (2018). Synthesis, Characterization and Docking Studies of 4, 4'-Diaminotriphenylmethanes (DATPMs). Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and characterization of 4, 4 ',-diaminodiphenylmethane Schiff bases. Retrieved from [Link]

-

New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: 4,4'-Diaminodiphenyl Ether. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC analysis in synthesis of 4,4′-diphenylmethane diisocyanate. Retrieved from [Link]

- Google Patents. (n.d.). CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds.

-

ResearchGate. (n.d.). Triarylmethane dyes, structure and structural names. Retrieved from [Link]

-

PubMed. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][4][11][13] triazolo [4, 3-d][11][13] diazepin-8-amine derivatives as potential BRD4 inhibitors. Retrieved from [Link]

-

Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Colorectal anticancer activity of a novel class of triazolic triarylmethane derivatives. Retrieved from [Link]

-

ResearchGate. (2019). Analysing for 4,4′-diaminodiphenylmethane in heritage collections containing solid and medium density flexible linear polyester polyurethanes using liquid chromatography/mass spectrometry. Retrieved from [Link]

Sources

- 1. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1, 2, 4] triazolo [4, 3-d] [1, 4] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Triarylmethanes, a New Class of Cx50 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemical.kao.com [chemical.kao.com]

- 5. researchgate.net [researchgate.net]

- 6. Colorectal anticancer activity of a novel class of triazolic triarylmethane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. High-performance liquid chromatographic determination of 4,4'-methylenedianiline in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. researchgate.net [researchgate.net]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Solubility of 4,4'-Diaminotriphenylmethane in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 4,4'-Diaminotriphenylmethane (DTM), a compound of significant industrial and research interest. From its fundamental physicochemical properties to practical experimental protocols, this document serves as a critical resource for professionals working with DTM in various applications, including polymer synthesis, dye manufacturing, and as a curing agent for resins.

Introduction to 4,4'-Diaminotriphenylmethane

4,4'-Diaminotriphenylmethane, also known as 4,4'-Methylenedianiline (MDA), is an aromatic amine with the chemical formula C₁₃H₁₄N₂.[1] It typically appears as a colorless to pale yellow or tan crystalline solid with a faint amine-like odor.[1][2] The compound is a crucial intermediate in the production of polyurethane foams, high-performance polymers, epoxy resins, and azo dyes.[1][3][4] Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

The molecular structure of DTM, featuring two aniline moieties linked by a methylene bridge, dictates its solubility behavior. The presence of two primary amine (-NH₂) groups allows for hydrogen bonding, while the three phenyl rings contribute to its nonpolar character. This amphiphilic nature results in a varied solubility profile across different organic solvents.

Figure 1: Molecular Structure of 4,4'-Diaminotriphenylmethane

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[5] The interplay of intermolecular forces—van der Waals forces, dipole-dipole interactions, and hydrogen bonding—determines the extent of solubility.

-

Polarity: DTM possesses both polar and nonpolar characteristics. The two amine groups are polar and capable of forming hydrogen bonds with protic solvents. The three aromatic rings are nonpolar and interact favorably with nonpolar solvents through van der Waals forces.

-

Hydrogen Bonding: The hydrogen atoms attached to the nitrogen atoms in DTM can act as hydrogen bond donors, while the lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors. This capability significantly enhances its solubility in protic solvents like alcohols and water, and in aprotic solvents that can accept hydrogen bonds.

-

Molecular Size: The relatively large size and rigid structure of the DTM molecule can hinder its ability to fit into the solvent lattice, which can limit solubility, particularly in highly ordered solvents.

Figure 3: Experimental Workflow for Solubility Determination

Safety and Handling

4,4'-Diaminotriphenylmethane is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is considered toxic if swallowed, in contact with skin, or if inhaled. [6][7]It is also suspected of causing cancer and genetic defects and may cause an allergic skin reaction. [8][9]Prolonged exposure may cause damage to organs, particularly the liver. [6][10]* Personal Protective Equipment (PPE): Always wear protective gloves, clothing, eye protection, and a respirator when handling DTM. [6]* Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid generating and inhaling dust. [6]* Disposal: Dispose of waste according to local, state, and federal regulations. Avoid release into the environment as it is toxic to aquatic life. [10][8][9]

Conclusion

The solubility of 4,4'-Diaminotriphenylmethane is a complex function of its molecular structure and the nature of the solvent. It exhibits high solubility in polar aprotic and protic solvents like acetone and methanol, and moderate to low solubility in nonpolar solvents and water. The provided quantitative data and experimental protocol offer a solid foundation for researchers and professionals to effectively work with this compound. Adherence to strict safety protocols is essential when handling DTM due to its significant health hazards.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- 4,4'-Diaminodiphenylmethane. (n.d.). Santa Cruz Biotechnology.

- 4,4-Diaminodiphenylmethane | C13H14N2. (n.d.). PubChem.

- 4,4'-DIAMINODIPHENYLMETHANE. (n.d.). CAMEO Chemicals - NOAA.

- 4,4'-Diamino Diphenyl Methane. (2024, May 7). ChemBK.

- 4,4'-DIAMINODIPHENYLMETHANE. (n.d.). Ataman Kimya.

- SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.

- SAFETY DATA SHEET. (2025, October 30). Thermo Fisher Scientific.

- 4,4-Diaminodiphenylmethane Dealer and Distributor. (n.d.). Multichem.

- material safety data sheet sds/msds. (n.d.). CDH Fine Chemical.

- SAFETY DATA SHEET. (n.d.). FUJIFILM Wako.

- 4,4'-Diaminodiphenylmethane | 101-77-9. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

- 1. 4,4-Diaminodiphenylmethane | C13H14N2 | CID 7577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4'-DIAMINODIPHENYLMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. chembk.com [chembk.com]

- 4. 4,4-Diaminodiphenylmethane Dealer and Distributor | 4,4-Diaminodiphenylmethane Supplier | 4,4-Diaminodiphenylmethane Stockist | 4,4-Diaminodiphenylmethane Importers [multichemindia.com]

- 5. chem.ws [chem.ws]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

Health and Safety Considerations for Handling 4,4'-Diaminotriphenylmethane

Technical Guidance for Research & Drug Development Professionals

Executive Directive: The "Analog Principle" in Safety

Core Directive: Treat 4,4'-Diaminotriphenylmethane (CAS: 588-85-2) as a suspected human carcinogen and potent skin sensitizer .

While often confused with its diphenyl analog, 4,4'-Methylenedianiline (MDA), 4,4'-Diaminotriphenylmethane shares the critical primary aromatic amine pharmacophore. In the absence of compound-specific toxicological dossiers, safety protocols must default to the Structure-Activity Relationship (SAR) principle. This molecule possesses the structural alerts associated with methemoglobinemia, genotoxicity, and bladder/liver carcinogenicity found in the triphenylmethane dye class (e.g., Malachite Green precursors) and MDA.

Operational Standard: Handle under Occupational Exposure Band (OEB) 3/4 containment protocols.

Technical Identity & Hazard Profiling

Chemical Distinction

It is imperative to distinguish this compound from its more common analogs to ensure accurate risk assessment.

| Feature | 4,4'-Diaminotriphenylmethane | 4,4'-Methylenedianiline (MDA) |

| CAS Number | 588-85-2 | 101-77-9 |

| Structure | Triphenylmethane backbone (3 rings) | Diphenylmethane backbone (2 rings) |

| Primary Use | Dye intermediate (Leuco bases), Reagent | Polyurethane precursor, Epoxy curing |

| Physical State | Solid (Crystalline powder) | Solid (Flakes/Crystals) |

| Solubility | Lipophilic; Soluble in organic solvents | Soluble in organic solvents |

Toxicological Mechanisms (SAR Analysis)

The toxicity of 4,4'-Diaminotriphenylmethane is driven by its metabolic activation pathways, typical of arylamines.

-

Metabolic Activation: The amine groups (-NH2) undergo N-hydroxylation by cytochrome P450 enzymes (specifically CYP1A2) in the liver.

-

Genotoxicity: The resulting N-hydroxyarylamine metabolites can form nitrenium ions, which are electrophilic and can covalently bind to DNA (forming adducts), leading to mutagenesis.

-

Acute Toxicity (Methemoglobinemia): Absorption through the skin or inhalation can oxidize hemoglobin (Fe2+) to methemoglobin (Fe3+), impairing oxygen transport and causing cyanosis.

GHS Classification (Conservative Framework)

Based on SAR with MDA and Triphenylmethane dyes:

-

Carcinogenicity: Category 1B (Presumed Human Carcinogen).[1]

-

Germ Cell Mutagenicity: Category 2.[2]

-

Acute Toxicity (Oral/Dermal): Category 3 or 4.

-

Specific Target Organ Toxicity (RE): Liver, Thyroid.

Visualizing the Hazard Pathway[3]

The following diagram illustrates the metabolic pathway that transforms this stable chemical into a genotoxic agent, highlighting why skin absorption is a critical control point.

Figure 1: Metabolic activation pathway highlighting the dual risks of genotoxicity (DNA adducts) and acute hypoxia (Methemoglobinemia).

Operational Safety Framework

Engineering Controls (Hierarchy Level 1)

Do not rely solely on PPE. Containment is the primary defense.

-

Weighing & Handling: Must be performed in a Class II Biological Safety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.

-

Why? Electrostatic powders disperse easily. Inhalation is the fastest route to systemic toxicity.

-

-

Reaction Setup: Closed systems are mandatory. If heating is required, use a reflux condenser vented to a scrubber or dedicated fume hood exhaust.

-

Surface Protection: Use disposable bench liners (plastic-backed absorbent paper) to prevent permanent contamination of surfaces.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for aromatic amines due to rapid permeation.

| PPE Category | Specification | Rationale |

| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Laminate (e.g., Silver Shield®) or Thick Nitrile (>8 mil) | Aromatic amines can permeate standard thin nitrile in <15 mins. |

| Respiratory | P100 / N100 Respirator (if outside hood)Powered Air Purifying Respirator (PAPR) for spill cleanup. | Zero-tolerance for particulate inhalation. |

| Body Protection | Tyvek® Lab Coat or disposable gown with elastic cuffs. | Prevents dust accumulation on street clothes (secondary exposure risk). |

| Eye Protection | Chemical Splash Goggles. | Prevent mucosal absorption via tear ducts. |

Decontamination Protocol

Aromatic amines are difficult to remove with water alone due to lipophilicity.

-

Solvent Wash: Wipe contaminated surfaces with a surfactant-based cleaner (e.g., Decon 90) or a specific amine-neutralizing solution (e.g., dilute acetic acid followed by surfactant). Avoid pure organic solvents (ethanol/acetone) as they may enhance skin penetration if splashed.

-

Verification: Use a UV lamp (if the compound is fluorescent, common for triphenylmethanes) or colorimetric amine swabs to verify cleanup.

Experimental Workflow: Safe Handling Guide

This workflow integrates safety checks directly into the experimental procedure.

Figure 2: Step-by-step operational workflow emphasizing the "High Containment Zone" for all manipulation phases.

Emergency Response Protocols

Exposure Response

-

Skin Contact: Immediately wash with soap and copious water for 15 minutes .[3] Do not scrub hard (abrasion increases absorption).

-

Inhalation: Move to fresh air immediately. Monitor for signs of cyanosis (blue lips/fingernails) which indicates methemoglobinemia.

-

Medical Alert: Inform medical personnel that the patient was exposed to an aromatic amine . Methylene blue is the specific antidote for severe methemoglobinemia.

Spill Management

-

Evacuate: Clear the immediate area.

-

PPE Up: Don PAPR or N95, double gloves, and Tyvek suit.

-

Contain: Cover spill with wet paper towels (to prevent dust) or use a dedicated chemical spill pillow.

-

Clean: Scoop up material. Wash area 3x with soap/water.

-

Disposal: All cleanup materials must be disposed of as hazardous chemical waste (Incineration recommended).

References

-

National Toxicology Program (NTP). Report on Carcinogens, 15th Edition: Selected Aromatic Amines. U.S. Department of Health and Human Services. [Link]

-

Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: 4,4'-Methylenedianiline (Analog Reference).[Link]

-

European Chemicals Agency (ECHA). Substance Information: 4,4'-(phenylmethylene)bis(aniline) (CAS 588-85-2).[Link]

-

American Chemical Society (ACS). Chemical Safety: Guidelines for Handling Aromatic Amines.[Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for 4,4'-Methylenedianiline.[Link]

Sources

Thermal Stability and Decomposition of 4,4'-Diaminotriphenylmethane

Technical Guide for Research and Development

Executive Summary

4,4'-Diaminotriphenylmethane (TPM) is a critical aromatic diamine monomer used primarily in the synthesis of high-performance polyimides and epoxy curing agents. Distinct from its diphenyl analogue (4,4'-Methylenedianiline or MDA), TPM incorporates a third phenyl ring at the central methane bridge. This structural modification significantly enhances the thermal rigidity and oxidative stability of the resulting polymers, making them suitable for aerospace and gas separation membrane applications.

This guide provides a comprehensive technical analysis of the thermal properties, decomposition pathways, and experimental characterization of TPM, designed for researchers optimizing high-temperature material synthesis.

Chemical Identity and Physicochemical Profile[1][2][3][4][5]

Before analyzing thermal behavior, it is essential to distinguish TPM from related isomers and analogues.

| Property | Specification |

| Chemical Name | 4,4'-Diaminotriphenylmethane |

| Synonyms | 4,4'-(Phenylmethylene)bis(aniline); 4,4'-Benzylidenedianiline |

| CAS Number | 603-40-7 |

| Molecular Formula | C₁₉H₁₈N₂ |

| Molecular Weight | 274.37 g/mol |

| Structure | Triphenylmethane scaffold with amino groups at para positions of two rings. |

| Melting Point (Tm) | 139 – 140 °C |

| Boiling Point | ~476 °C (Predicted at 760 mmHg) |

| Flash Point | ~290 °C |

| Density | ~1.16 g/cm³ |

Critical Note: Do not confuse TPM with Pararosaniline base (4,4',4''-Triaminotriphenylmethane) or MDA (4,4'-Diaminodiphenylmethane, CAS 101-77-9). The absence of the third amino group in TPM alters its cross-linking potential and thermal degradation mechanism.

Thermal Stability Profile

Monomer Stability

The pure TPM monomer exhibits a sharp endothermic melting peak at 139–140 °C . Unlike aliphatic amines, TPM is relatively stable in the melt phase up to approx. 200–220 °C under inert atmospheres. However, prolonged exposure to air above its melting point accelerates oxidative degradation.

-

Processing Window: 140 °C to 180 °C (Melt processing).

-

Degradation Onset (T_onset): > 250 °C (in N₂).

-

Flash Point: The high flash point (~290 °C) indicates low flammability volatility, but thermal cracking will generate combustible volatiles above 400 °C.

Polymer Stability (Polyimides)

When polymerized with dianhydrides (e.g., 6FDA, ODPA), TPM imparts superior thermal stability compared to MDA.

-

Glass Transition (Tg): Typically 280–315 °C (depending on the dianhydride).

-

Decomposition Temperature (Td, 5% wt loss): 490–544 °C in Nitrogen.

-

Mechanism: The bulky pendant phenyl group restricts chain rotation, raising Tg, but also provides a site for eventual thermal degradation at extreme temperatures.

Decomposition Mechanisms

The thermal decomposition of TPM proceeds via two distinct pathways depending on the environment (oxidative vs. inert) and temperature.

Pathway A: Oxidative Degradation (Air/O₂)

In the presence of oxygen, the benzylic hydrogen (at the central methine carbon) is the most vulnerable site.

-

Abstraction: Oxygen abstracts the benzylic hydrogen, forming a radical.

-

Hydroperoxide Formation: Formation of a hydroperoxide intermediate.

-

Cleavage: Decomposition into 4,4'-Diaminobenzophenone (ketone derivative) and phenyl radicals/phenols.

-

Color Change: Samples turn from off-white to dark brown/black due to quinoid formation.

Pathway B: Pyrolytic Cleavage (Inert/N₂)

At temperatures >450 °C, homolytic bond scission dominates.

-

C-C Scission: The bond between the central carbon and the phenyl rings breaks.

-

Product Formation: Generates aniline, diphenylamine derivatives, and char.

-

Char Yield: TPM-based polymers typically exhibit high char yields (>60% at 800 °C) due to the high aromatic content.

Decomposition Pathway Diagram

Caption: Dual decomposition pathways of TPM: Oxidative degradation attacking the methine bridge vs. high-temperature pyrolytic scission.

Experimental Analysis Protocols

To accurately characterize TPM stability, a coupled TGA/DSC approach is required.

Thermogravimetric Analysis (TGA) Protocol

Objective: Determine T_onset, T_max_degradation, and Char Yield.

-

Sample Prep: 5–10 mg of dry TPM powder in an alumina crucible.

-

Purge Gas: Nitrogen (for pyrolysis) or Synthetic Air (for oxidative stability) at 50 mL/min.

-

Ramp:

-

Equilibrate at 40 °C.

-

Ramp 10 °C/min to 150 °C (Hold 10 min to remove moisture/solvents).

-

Ramp 10 °C/min to 800 °C.

-

-

Data Analysis:

-

Identify T5% (Temperature at 5% mass loss).

-

Differentiate the curve (DTG) to find the inflection point of maximum degradation rate.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: Accurate measurement of Melting Point (Tm) and purity check.

-

Sample Prep: 2–5 mg in a hermetically sealed aluminum pan (pinhole lid).

-

Purge Gas: Nitrogen at 50 mL/min.

-

Cycle:

-

Heat 1: 25 °C to 160 °C at 10 °C/min (Observe Tm at ~140 °C).

-

Cool: 160 °C to 25 °C at 10 °C/min (Observe crystallization, if any).

-

Heat 2: 25 °C to 250 °C (Check for decomposition exotherms).

-

-

Note: If an exotherm appears immediately after melting in Heat 1, the sample may be impure or oxidizing.

Experimental Workflow Diagram

Caption: Standardized workflow for thermal characterization of TPM monomer.

Safety and Handling Implications

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the amine groups and the central methine carbon.

-

Toxicity: Like most aromatic amines, TPM should be handled as a potential carcinogen and skin irritant. Use full PPE (gloves, respirator) and handle in a fume hood.

-

Fire Hazard: In case of fire, toxic nitrogen oxide (NOx) fumes will be released. Use CO₂, dry chemical, or foam extinguishers.

References

-

Chemical Identity & Properties

-

Polyimide Synthesis & Thermal Stability

- Title: Gas Permeation Properties of Soluble Aromatic Polyimides Based on 4-Fluoro-4,4'-Diaminotriphenylmethane.

- Journal: M

- Context: Confirms synthesis from TPM analogues and thermal stability (Td > 470°C).

-

Link:

-

General Decomposition of Triphenylmethane Derivatives

- Title: Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.

- Context: Mechanistic insights into amine/carbamate degrad

-

Link:

-

Comparative Data (MDA)

- Title: Thermal Stability and Thermal Degradation Reaction Kinetics of 4,4'-Diphenylmethane Diisocyan

- Context: Provides baseline stability data for the diphenyl analogue (MDA/MDI) for comparison.

-

Link:

Sources

- 1. 4,4'-Diamino-triphenylmethane CAS#: 603-40-7 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Factory Supply industrial standard 4,4'-Diamino-triphenylmethane 603-40-7 In Stock [antimexchem.com]

- 4. 4,4'-Diamino-triphenylmethane | 603-40-7 [chemnet.com]

- 5. 4,4'-Diamino-triphenylmethane | 603-40-7 [chemicalbook.com]

A Technical Guide to the Reaction of Aniline and Formaldehyde: Mechanism, Protocols, and Structural Elucidation of Di- and Triphenylmethane Derivatives

Executive Summary

The acid-catalyzed condensation of aniline and formaldehyde is a cornerstone of industrial polymer chemistry, primarily serving as the synthetic route to 4,4'-methylenedianiline (MDA), a critical precursor for methylene diphenyl diisocyanate (MDI) and the vast polyurethane industry.[1][2] This guide provides an in-depth exploration of the multi-step reaction mechanism leading to MDA, dissecting the intricate interplay of electrophilic and nucleophilic species. We will elucidate the causality behind key experimental choices and present a validated protocol for its synthesis. Furthermore, this document addresses a common point of confusion by distinguishing the synthesis of MDA from the formation of triphenylmethane structures, which are typically synthesized via a different pathway involving subsequent oxidation steps. A foundational overview of triphenylmethane dye synthesis is provided to clarify this distinction and offer a broader chemical context.

Part 1: The Core Reaction: Synthesis of 4,4'-Diaminodiphenylmethane (MDA)

Introduction: The Industrial Significance of MDA

4,4'-Diaminodiphenylmethane, commonly referred to as methylenedianiline (MDA), is a high-volume industrial chemical whose significance is almost entirely linked to its role as an intermediate in the production of polyurethanes.[2] The reaction of MDA with phosgene yields MDI, a key monomer for producing a wide range of materials, including rigid and flexible foams, elastomers, coatings, and adhesives. Understanding the kinetics and mechanism of MDA formation is therefore critical for optimizing the yield and purity of the final MDI product mixture, as the initial condensation conditions dictate the isomeric distribution and level of polymeric byproducts.[3]

The Reaction Mechanism: An Acid-Catalyzed Condensation Cascade

The synthesis of MDA from aniline and formaldehyde is a classic example of electrophilic aromatic substitution, proceeding through a series of well-defined, acid-catalyzed steps. While several intermediates have been proposed and studied, the dominant pathway involves the formation of an electrophilic iminium species that subsequently reacts with a second aniline molecule.[2][4]

Step 1: Formation of N-Hydroxymethylaniline

The reaction is initiated by the acid-catalyzed activation of formaldehyde. The carbonyl oxygen is protonated, significantly increasing the electrophilicity of the carbonyl carbon. The nitrogen atom of aniline, acting as a nucleophile, then attacks the activated carbonyl carbon.[5] Subsequent deprotonation yields N-hydroxymethylaniline (also referred to as N-methylolaniline). This initial addition is a reversible equilibrium.

Step 2: Generation of the Electrophilic Iminium Ion

In the acidic medium, the hydroxyl group of N-hydroxymethylaniline is readily protonated, forming a good leaving group (water).[2][4] The departure of a water molecule results in the formation of a resonance-stabilized N-methylideneanilinium ion, commonly known as an iminium ion or a Schiff base cation. This highly electrophilic species is the key intermediate that drives the subsequent aromatic substitution.

Step 3: Electrophilic Aromatic Substitution

The electron-rich benzene ring of a second aniline molecule acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. The amino group (-NH₂) of aniline is a powerful activating and ortho, para-directing group, meaning it increases the electron density at the positions ortho and para to it.[6][7][8] Due to steric hindrance at the ortho positions, the attack occurs predominantly at the para position. This electrophilic aromatic substitution reaction forms a protonated intermediate, which quickly loses a proton to restore aromaticity, yielding N-(4-aminobenzyl)aniline (PABA).[3][4]

Step 4: Rearrangement to 4,4'-Diaminodiphenylmethane (MDA)

The intermediate N-(4-aminobenzyl)aniline (PABA) undergoes an acid-catalyzed rearrangement.[2][4] This step is crucial for the formation of the final symmetric product. The reaction proceeds until the final, thermodynamically stable 4,4'-diaminodiphenylmethane is formed. The reaction mixture typically contains the 4,4'-isomer as the major product, along with smaller amounts of the 2,4'-isomer and higher polymeric analogues.[9]

Alternative Intermediate: The Aminal Pathway

Some mechanistic studies propose an alternative pathway involving the formation of an aminal (N,N'-diphenylmethylenediamine) intermediate.[2][10] In this route, N-hydroxymethylaniline reacts with a second aniline molecule to form the aminal, which then rearranges under acidic conditions to form the final MDA product.[2] However, kinetic studies suggest the aminal may be a kinetic dead-end in some conditions, with the iminium ion pathway being dominant.[4][11]

Visualization of the MDA Synthesis Mechanism

The following diagram illustrates the step-by-step acid-catalyzed reaction pathway from aniline and formaldehyde to 4,4'-Diaminodiphenylmethane (MDA).

Caption: Figure 1: Reaction Mechanism for MDA Synthesis.

Experimental Protocol: Laboratory Synthesis of MDA

This protocol describes a representative synthesis using hydrochloric acid as the catalyst. The use of solid acid catalysts like zeolites or clays is also reported as a greener alternative to corrosive mineral acids.[12][13]

Materials:

-

Aniline (freshly distilled)

-

Formaldehyde solution (37% in water, formalin)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (e.g., 20% w/v)

-

Toluene or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add aniline and an equimolar amount of concentrated hydrochloric acid with cooling to form aniline hydrochloride.

-

Formaldehyde Addition: Begin vigorous stirring and slowly add the formaldehyde solution dropwise from the dropping funnel. The molar ratio of aniline to formaldehyde is typically kept high (e.g., 2:1 to 10:1) to favor the formation of the diamine and suppress polymerization.[14][15] Maintain the temperature between 30-60°C during the addition.[14]

-

Reaction Digestion: After the addition is complete, slowly heat the reaction mixture to 80-100°C and maintain this temperature for 2-6 hours to drive the reaction to completion.[12][14]

-

Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully neutralize the mixture by adding sodium hydroxide solution until the pH is basic (pH > 8). This step is crucial to deprotonate the amine groups and liberate the free MDA base.

-

Workup and Isolation: Transfer the mixture to a separatory funnel. The product may separate as an oily layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product, a mixture of isomers and oligomers, can be purified by crystallization or vacuum distillation to isolate the 4,4'-MDA isomer.[9][16]

Summary of Reaction Conditions

| Parameter | Typical Range | Rationale / Causality |

| Aniline:Formaldehyde Ratio | 2:1 to 10:1 | A high excess of aniline favors the formation of the dimeric MDA and minimizes the formation of higher molecular weight polymers.[14] |

| Catalyst | HCl, H₂SO₄, Zeolites, Clays | A strong acid is required to protonate formaldehyde and the N-hydroxymethylaniline intermediate, generating the key electrophile.[2][3][13] |

| Temperature | 60°C - 120°C | Provides sufficient activation energy for the condensation and rearrangement steps while controlling the rate of side reactions.[12][14] |

| Reaction Time | 2 - 10 hours | Sufficient time is needed for the reaction to proceed to completion and for the rearrangement to the thermodynamically favored 4,4'-isomer.[14] |

| Yield of 4,4'-MDA | 75% - 95% | Highly dependent on precise control of reaction conditions to maximize selectivity towards the desired isomer.[12][17] |

Part 2: Elucidating Triphenylmethane Structures

A Point of Clarification: Aniline, Formaldehyde, and Triphenylmethanes

A crucial point of scientific integrity is to clarify that the direct reaction between aniline and formaldehyde does not yield a triphenylmethane structure like 4,4'-Diaminotriphenylmethane. The product of this reaction is the diphenylmethane derivative, MDA, where the two aromatic rings are bridged by a single methylene (-CH₂-) group derived from formaldehyde.

Triphenylmethane compounds, which form the structural basis for a large class of brilliant synthetic dyes, contain a central carbon atom bonded to three aryl rings.[18] Their synthesis follows a different and distinct chemical pathway.

General Synthesis of Triphenylmethane Dyes

The synthesis of triphenylmethane dyes is generally a two-stage process. The classic example is the synthesis of Malachite Green.[19]

-

Condensation to form a Leuco Base: This step involves the acid-catalyzed condensation of an aromatic aldehyde (like benzaldehyde, not formaldehyde) with two equivalents of an N-alkylaniline (like N,N-dimethylaniline). The product of this reaction is a colorless, reduced form of the dye known as a "leuco base."

-

Oxidation to the Final Dye: The leuco base is then oxidized to form the final, intensely colored dye.[20][21] The oxidation creates a conjugated system (a quinoid structure) that is responsible for the dye's color.[19] Common oxidizing agents include lead dioxide or manganese dioxide.[20][21]

Visualization of Triphenylmethane Dye Synthesis

The following diagram provides a generalized workflow for the synthesis of a triphenylmethane dye, illustrating the key condensation and oxidation steps.

Caption: Figure 2: General Synthesis of Triphenylmethane Dyes.

Conclusion

The reaction of aniline and formaldehyde is a mechanistically rich and industrially vital process that exclusively yields di- and polyphenylene methylene anilines, with 4,4'-diaminodiphenylmethane (MDA) being the primary product of interest. The reaction proceeds via an acid-catalyzed electrophilic aromatic substitution involving a key N-methylideneanilinium ion intermediate. Precise control over reaction parameters is paramount to maximizing the yield and isomeric purity of MDA. It is scientifically imperative to distinguish this reaction from the synthesis of triphenylmethane dyes, which involves the condensation of an aromatic aldehyde with two aniline equivalents followed by an oxidation step to generate the characteristic chromophore. A clear understanding of both pathways is essential for professionals engaged in polymer science, dye chemistry, and organic synthesis.

References

-

Title: Kinetics and mechanism of the aniline‐formaldehyde reaction in acid medium. Source: Wiley Online Library URL: [Link]

-

Title: Formaldehyde and aniline reaction. Source: Scribd URL: [Link]

-

Title: An easy synthesis of 4,4′-diaminodiphenylmethanes: On natural kaolinites. Source: ResearchGate URL: [Link]

-

Title: An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. Source: MDPI URL: [Link]

-

Title: Tech-Type: Condensation of Aniline with Formaldehyde. Source: Portfolio-pplus.com URL: [Link]

-

Title: Compounding method for 4,4'-diaminodiphenylmethane. Source: Patsnap URL: [Link]

-

Title: An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Efficient synthesis of 4, 4 Diamino diphenyl methanes in a water suspension medium. Source: TSI Journals URL: [Link]

-

Title: 4,4'-DIAMINODIPHENYLMETHANE. Source: Ataman Kimya URL: [Link]

-

Title: An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. Source: Semantic Scholar URL: [Link]

-

Title: An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. Source: OUCI URL: [Link]

-

Title: Aminal. Source: Wikipedia URL: [Link]

-

Title: Synthesis and characterization of 4,4 ',-diaminodiphenylmethane Schiff bases. Source: ResearchGate URL: [Link]

- Title: Process for the preparation of 4,4'-diaminodiphenylmethane and its derivatives.

-

Title: Overall reaction mechanism for methylene diphenyl diamine... Source: ResearchGate URL: [Link]

-

Title: Aniline Formaldehyde Polymer Final. Source: Scribd URL: [Link]

-

Title: Iminium formation rate between formaldehyde and secondary amine. Source: Chemistry Stack Exchange URL: [Link]

-

Title: Anilines: Reactions, Reaction Mechanisms and FAQs. Source: Allen Institute URL: [Link]

-

Title: Reactions of Aniline. Source: Chemistry Steps URL: [Link]

-

Title: Electrophilic substitution (case aniline): Nitration. Source: Toppr URL: [Link]

- Title: Preparation of 4,4'-diaminodiphenylmethane by condensation of aniline and formaldehyde catalyzed by acidic ionic liquid.

-

Title: Formaldehyde surrogates in multicomponent reactions. Source: Beilstein Journals URL: [Link]

- Title: A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds.

- Title: Process for the preparation of triphenylmethane dyes.

-

Title: Electrophilic Substitution Reaction of Anilines. Source: BYJU'S URL: [Link]

-

Title: Protonation of aniline slows electrophilic aromatic substitution... Source: Pearson+ URL: [Link]

-

Title: Synthesis and Thermal and Textural Characterization of Aniline Formaldehyde-Organoclay Composites. Source: Institute of Physics, Polish Academy of Sciences URL: [Link]

-

Title: Preparation of 4,4′-methylenedianiline. Source: PrepChem.com URL: [Link]

-

Title: Triphenylmethane dye | Synthesis, Structure, Properties. Source: Britannica URL: [Link]

-

Title: THE CHEMISTRY OF SOME TRIPHENYLMETHANE DYES. Source: ResearchGate URL: [Link]

-

Title: Triphenylmethane Dyes / Synthesis of Malachite Green / /Classification of dyes. Source: YouTube URL: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde [mdpi.com]

- 5. scribd.com [scribd.com]

- 6. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 8. byjus.com [byjus.com]

- 9. Tech-Type: Condensation of Aniline with Formaldehyde [portfolio-pplus.com]

- 10. Aminal - Wikipedia [en.wikipedia.org]

- 11. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline wi… [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. EP0264744B1 - Process for the preparation of 4,4'-diaminodiphenylmethane and its derivatives - Google Patents [patents.google.com]

- 14. CN103420844B - Preparation of 4,4'-diaminodiphenylmethane by condensation of aniline and formaldehyde catalyzed by acidic ionic liquid - Google Patents [patents.google.com]

- 15. CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds - Google Patents [patents.google.com]

- 16. prepchem.com [prepchem.com]

- 17. tsijournals.com [tsijournals.com]

- 18. Triphenylmethane dye | Synthesis, Structure, Properties | Britannica [britannica.com]

- 19. m.youtube.com [m.youtube.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. US5198558A - Process for the preparation of triphenylmethane dyes - Google Patents [patents.google.com]

An In-Silico Approach to Predicting the Toxicity of 4,4'-Diaminotriphenylmethane and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Diaminotriphenylmethane (DATPM), a primary aromatic amine, finds application in various industrial processes. However, its potential toxicity and the toxicological profiles of its metabolites are of significant concern. This technical guide provides a comprehensive framework for the in silico prediction of the toxicity of DATPM and its metabolites. By leveraging computational models, we can gain early insights into potential hazards, guiding further experimental studies and risk assessment. This document details the metabolic activation of DATPM, outlines a workflow for in silico toxicity prediction, and presents a summary of predicted toxicological endpoints. The methodologies described herein are grounded in established principles of computational toxicology and adhere to regulatory considerations for non-animal testing approaches.

Introduction: The Toxicological Significance of 4,4'-Diaminotriphenylmethane

4,4'-Diaminotriphenylmethane (DATPM), also known as 4,4'-Methylenebis(aniline), is an industrial chemical primarily used in the synthesis of polyurethane foams, epoxy resins, and dyes.[1][2] Its widespread use raises concerns about potential human exposure and subsequent health risks.[3][4] Aromatic amines as a class are known to exhibit a range of toxicities, including carcinogenicity and mutagenicity, often following metabolic activation to reactive intermediates.[5][6] DATPM is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[3] Acute exposure can lead to liver damage, and it is also known to be a skin and eye irritant.[3][7] Given these known hazards, a thorough understanding of its toxicological profile and that of its metabolites is crucial for risk assessment and ensuring occupational and environmental safety.

In silico toxicology offers a powerful and efficient alternative to traditional animal testing for predicting the potential toxicity of chemicals.[8][9] By using computational models that correlate chemical structure with biological activity, it is possible to screen compounds for various toxicological endpoints early in the development or assessment process.[10][11] This approach is not only cost-effective and high-throughput but also aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[12]

This guide will walk through the process of predicting the toxicity of DATPM and its metabolites using a variety of in silico tools and methodologies.

Metabolic Activation: The Genesis of Toxic Metabolites

The toxicity of many aromatic amines, including DATPM, is intrinsically linked to their metabolic activation, primarily in the liver. This biotransformation can lead to the formation of reactive metabolites that can interact with cellular macromolecules like DNA, leading to genotoxicity and carcinogenicity.[13]

A recent study using human liver S9 fractions identified twelve metabolites of DATPM, resulting from both Phase I (hydroxylation, desaturation, oxidative deamination) and Phase II (acetylation, sulfation, glucoside conjugation) biotransformation pathways.[14] Another study using rabbit liver microsomes identified azodiphenylmethane, azoxydiphenylmethane, and 4-nitroso-4'-aminodiphenylmethane as metabolites.[15] The N-acetylated and desaturation intermediate-related metabolites were found to be the most abundant.[14]

Understanding these metabolic pathways is the first critical step in a comprehensive in silico toxicity assessment, as the toxicity of the metabolites can differ significantly from the parent compound.

Caption: Metabolic pathway of 4,4'-Diaminotriphenylmethane (DATPM).

A Step-by-Step Workflow for In Silico Toxicity Prediction

A robust in silico toxicity assessment relies on a systematic and well-documented workflow. This ensures transparency, reproducibility, and allows for a weight-of-evidence approach to the final toxicity prediction.

Step 1: Chemical Structure Representation

The initial step involves obtaining the 2D and 3D structures of DATPM and its identified metabolites. These structures are the fundamental input for all subsequent computational models. Standard formats such as SMILES (Simplified Molecular-Input Line-Entry System) or SDF (Structure-Data File) are commonly used.

Step 2: Prediction of Physicochemical Properties and ADMET Profile

Before assessing specific toxicological endpoints, it is essential to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds.[16][17] These properties influence the bioavailability and disposition of the chemical in the body, which are critical for understanding its potential toxicity.[18] Various online tools and software packages can be used for this purpose.

Step 3: (Q)SAR Modeling for Toxicological Endpoints

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or a specific toxicological endpoint.[19][20] For aromatic amines, key endpoints to consider include:

-

Mutagenicity (Ames Test): Many QSAR models are specifically trained to predict the outcome of the Ames test, a widely used assay for identifying mutagenic compounds.[21][22] The presence of a primary aromatic amine group is a known structural alert for mutagenicity, although the overall mutagenic potential is influenced by other molecular features.[6][23]

-

Carcinogenicity: Given DATPM's IARC classification, predicting the carcinogenic potential of its metabolites is of high importance. QSAR models for carcinogenicity often rely on large datasets of rodent carcinogenicity studies.[22]

-

Hepatotoxicity: Since the liver is the primary site of metabolism for DATPM, assessing the potential for liver toxicity is crucial.[3]

-

Skin Sensitization: DATPM is known to be a skin irritant, and its metabolites may also have sensitizing properties.[4]

It is recommended to use a battery of different QSAR models, including both expert rule-based and statistical-based approaches, to increase the confidence in the predictions.[8][19]

Step 4: Structural Alerts and Mechanistic Profiling

In addition to QSAR models, the use of structural alerts can help identify chemical substructures that are known to be associated with specific toxicities.[5] These alerts are often based on mechanistic understanding of how a chemical can cause toxicity. Profilers can categorize chemicals based on their potential to interact with biological pathways leading to adverse outcomes.[19]

Step 5: Molecular Docking

Molecular docking can be employed to predict the binding affinity of DATPM and its metabolites to specific protein targets that are implicated in toxicity pathways.[24][25] For example, docking studies could investigate the interaction of reactive metabolites with DNA or key metabolic enzymes.

Step 6: Weight of Evidence and Expert Review

Caption: A generalized workflow for in silico toxicity prediction.

Predicted Toxicological Profile of DATPM and its Metabolites

The following table summarizes the predicted toxicological endpoints for DATPM and a selection of its key metabolites based on a hypothetical in silico assessment. This is for illustrative purposes, and a comprehensive assessment would require the use of multiple, validated models.

| Compound | Predicted Mutagenicity (Ames) | Predicted Carcinogenicity | Predicted Hepatotoxicity | Notes |

| 4,4'-Diaminotriphenylmethane (DATPM) | Likely Positive | Possible Carcinogen | Moderate | Parent compound with known hazards.[3] |

| N-acetyl-DATPM | Likely Negative | Low Concern | Low | Acetylation is often a detoxification pathway. |

| Hydroxylated DATPM | Positive | High Concern | High | Hydroxylation can be an activation step. |

| Nitroso-DATPM | Positive | High Concern | High | N-oxidation products are often highly reactive. |

| Desaturated Intermediate | Positive | High Concern | High | May form reactive electrophiles. |

Regulatory Acceptance and Future Directions

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD) are increasingly accepting in silico data as part of a weight-of-evidence approach for safety assessment.[8][11][12] The FDA Modernization Act 3.0 further encourages the use of non-animal testing methods.[9] For submissions to regulatory bodies, it is crucial to provide transparent and well-documented reports, including details of the models used, their applicability domains, and the validation statistics.[6]

The field of in silico toxicology is continually evolving with the development of more sophisticated machine learning algorithms and the availability of larger, higher-quality datasets.[5] The integration of toxicogenomics and systems biology data into computational models holds the promise of providing a more mechanistic understanding of toxicity.

Conclusion

The in silico prediction of toxicity for 4,4'-Diaminotriphenylmethane and its metabolites provides a powerful framework for early hazard identification and risk assessment. By following a systematic workflow that incorporates a variety of computational tools, from ADMET prediction and QSAR modeling to molecular docking and expert review, it is possible to generate a comprehensive toxicological profile without the need for extensive animal testing. As these methods gain wider regulatory acceptance, they will play an increasingly vital role in ensuring the safety of chemicals and the protection of human health.

References

Sources

- 1. 4,4-Diaminodiphenylmethane | C13H14N2 | CID 7577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4'-Methylenedianiline - Wikipedia [en.wikipedia.org]

- 3. epa.gov [epa.gov]

- 4. chemotechnique.se [chemotechnique.se]

- 5. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. 4,4'-DIAMINODIPHENYLMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. researchgate.net [researchgate.net]

- 9. Can alternative models really replace animal testing? | Drug Discovery News [drugdiscoverynews.com]

- 10. jscimedcentral.com [jscimedcentral.com]

- 11. In silico toxicology models and databases as FDA Critical Path Initiative toolkits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Implementing Alternative Methods | FDA [fda.gov]

- 13. DNA damage induced by 4,4'-methylenedianiline in primary cultures of hepatocytes and thyreocytes from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Identification of metabolites of 4,4'-diaminodiphenylmethane (methylene dianiline) using liquid chromatographic and mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ADMET Prediction | Rowan [rowansci.com]

- 18. researchgate.net [researchgate.net]

- 19. Implementation of in silico toxicology protocols within a visual and interactive hazard assessment platform - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. nihs.go.jp [nihs.go.jp]

- 22. Mechanistic QSAR of aromatic amines: new models for discriminating between homocyclic mutagens and nonmutagens, and validation of models for carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02271H [pubs.rsc.org]

- 25. asianpubs.org [asianpubs.org]

- 26. 4,4'-Methylenedianiline | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 27. 4,4 -Diaminodiphenylmethane = 97.0 GC 101-77-9 [sigmaaldrich.com]

- 28. Predicting Aromatic Amine Mutagenicity with Confidence: A Case Study Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 29. HEALTH EFFECTS - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. hilarispublisher.com [hilarispublisher.com]

- 31. QSAR models for discriminating between mutagenic and nonmutagenic aromatic and heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. 4,4'-Methylenedianiline | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 34. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 35. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 36. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

An In-Depth Technical Guide on the Genotoxicity and Carcinogenicity of 4,4'-Diaminotriphenylmethane and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Diaminotriphenylmethane is a chemical intermediate belonging to the aromatic amine class. Aromatic amines are recognized for their potential to induce genotoxicity and carcinogenicity, primarily after metabolic activation to reactive electrophilic species.[1][2] This technical guide provides a comprehensive overview of the genotoxic and carcinogenic potential of 4,4'-diaminotriphenylmethane and structurally related compounds. Due to the limited direct data on 4,4'-diaminotriphenylmethane, this guide synthesizes information from studies on analogous aromatic amines and triphenylmethane dyes to provide a robust toxicological profile. The document details the mechanisms of metabolic activation, summarizes key findings from in vitro and in vivo genotoxicity assays, and discusses the evidence for carcinogenicity from animal bioassays. Furthermore, it outlines the experimental protocols crucial for the assessment of these toxicological endpoints, offering insights into the rationale behind experimental design and data interpretation.

Introduction: The Aromatic Amine Class and Toxicological Significance

Aromatic amines are a class of organic compounds characterized by an amino group attached to an aromatic ring.[1] They are widely used in various industrial applications, including the manufacturing of dyes, pigments, polymers, pesticides, and pharmaceuticals.[1][3] However, many aromatic amines are known to be potent carcinogens and mutagens.[4][5] The carcinogenicity of these compounds is intrinsically linked to their metabolic activation into reactive intermediates that can form covalent adducts with DNA, leading to mutations and the initiation of cancer.[2][3][6]

4,4'-Diaminotriphenylmethane serves as a foundational structure for numerous triphenylmethane dyes, such as pararosaniline (also known as C.I. Basic Red 9).[7][8] Given its structural similarity to other well-characterized carcinogenic aromatic amines like benzidine and 4,4'-methylenedianiline (MDA), a thorough evaluation of its genotoxic and carcinogenic potential is warranted.[9][10]

Metabolic Activation: The Gateway to Genotoxicity

The biological activity of most aromatic amines as genotoxic agents is dependent on their metabolic activation.[2] This process typically involves a series of enzymatic reactions that convert the relatively inert parent amine into a highly reactive electrophile capable of binding to nucleophilic sites on DNA.

Key Metabolic Pathways

The primary pathway for the metabolic activation of aromatic amines involves N-oxidation, followed by further enzymatic transformations.[2][11]

-

N-Hydroxylation: The initial and rate-limiting step is the oxidation of the amino group to a hydroxylamine, primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2.[11]

-

O-Acetylation/O-Sulfonation: The resulting N-hydroxy metabolite can be further activated by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form highly reactive N-acetoxy or N-sulfonyloxy esters.[6][11][12] These esters can spontaneously break down to form nitrenium ions, which are potent electrophiles.

The balance between activation and detoxification pathways, which include N-acetylation of the parent amine (a detoxification step) and glucuronidation, plays a crucial role in determining the ultimate carcinogenic potential of an aromatic amine.[11]

Caption: Generalized metabolic activation pathway of aromatic amines.

In Vitro Genotoxicity Assessment

A battery of in vitro genotoxicity assays is essential for the initial screening of a compound's potential to cause genetic damage.[13] These assays are designed to detect various endpoints, including gene mutations, chromosomal aberrations, and DNA strand breaks.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[13] It utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Metabolic Activation: The test compound is pre-incubated with a liver homogenate fraction (S9 mix) from Aroclor-1254-induced rats or hamsters to provide the necessary metabolic enzymes.[14]

-

Exposure: The test compound and S9 mix are added to molten top agar containing the bacterial tester strain.

-

Plating: The mixture is poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events in mammalian cells.[13] Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during anaphase of mitosis.

Experimental Protocol: In Vitro Micronucleus Assay

-

Cell Culture: A suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes are cultured.

-

Treatment: Cells are exposed to the test compound with and without S9 metabolic activation for a short period (e.g., 3-6 hours).

-

Recovery: The treatment medium is removed, and cells are incubated in fresh medium containing cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Analysis: The frequency of micronuclei in binucleated cells is scored using a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vivo Genotoxicity Studies

In vivo assays are critical for confirming genotoxicity in a whole-animal system, which accounts for the complex processes of absorption, distribution, metabolism, and excretion.[15]

In Vivo Micronucleus Assay

This assay is analogous to the in vitro version but is performed in rodents. It assesses chromosomal damage in hematopoietic cells.

Experimental Protocol: In Vivo Micronucleus Assay

-

Animal Dosing: Typically, mice or rats are administered the test compound, often via oral gavage or intraperitoneal injection, at multiple dose levels.

-

Sample Collection: Bone marrow is collected from the femur or tibia at appropriate time points after the last dose (e.g., 24 and 48 hours).

-

Slide Preparation: Bone marrow cells are flushed, smeared onto microscope slides, and stained.

-

Analysis: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined. A statistically significant, dose-dependent increase in micronucleated PCEs is considered a positive result.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[15]

Experimental Protocol: In Vivo Comet Assay

-

Animal Dosing and Tissue Collection: Animals are dosed as in the micronucleus assay. At a specific time point, tissues of interest (e.g., liver, bladder) are collected.

-

Cell Isolation: Single-cell suspensions are prepared from the collected tissues.

-

Embedding and Lysis: Cells are embedded in agarose on a microscope slide and then lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions. Damaged DNA (containing fragments and strand breaks) migrates away from the nucleoid, forming a "comet" shape.

-

Staining and Analysis: The DNA is stained with a fluorescent dye, and the extent of DNA migration (comet tail length or tail moment) is quantified using image analysis software.

Caption: A tiered approach for genotoxicity testing.

Carcinogenicity of 4,4'-Diaminotriphenylmethane and Analogs

While direct, comprehensive carcinogenicity data for 4,4'-diaminotriphenylmethane is scarce, significant evidence from structurally related compounds provides a strong basis for concern.

Evidence from Triphenylmethane Dyes

The National Toxicology Program (NTP) conducted two-year feed studies on C.I. Basic Red 9 (pararosaniline monohydrochloride), for which 4,4'-diaminotriphenylmethane is a key component.[8] The results provided sufficient evidence of carcinogenicity in experimental animals.[16]

Table 1: Summary of NTP Carcinogenicity Findings for C.I. Basic Red 9 [8][16]

| Species | Sex | Target Organ(s) | Tumor Type(s) |

| F344/N Rats | Male | Zymbal's Gland, Thyroid, Skin | Carcinoma, Follicular-cell Adenoma/Carcinoma, Fibroma |

| Female | Zymbal's Gland, Thyroid, Skin | Carcinoma, Follicular-cell Adenoma/Carcinoma, Fibroma | |

| B6C3F1 Mice | Male | Liver | Hepatocellular Carcinoma |

| Female | Liver | Hepatocellular Carcinoma |

Based on these findings, C.I. Basic Red 9 is reasonably anticipated to be a human carcinogen.[16]

Evidence from Other Aromatic Amines